2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 1210979-88-6) is a synthetic small molecule (C₁₆H₁₆N₂O₄; MW 300.31 g/mol) belonging to the benzodioxole-isoxazole-pyrrolidine hybrid class. The compound integrates three pharmacophoric modules – a methylenedioxybenzene (benzo[d][1,3]dioxole), a 3,5-disubstituted isoxazole, and a pyrrolidine ethanone tail – yielding a scaffold under investigation for sigma‑receptor modulation and anticancer applications.
Molecular FormulaC16H16N2O4
Molecular Weight300.314
CAS No.1210979-88-6
Cat. No.B2695517
⚠ Attention: For research use only. Not for human or veterinary use.
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 1210979-88-6) – Core Chemical & Procurement Profile
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 1210979-88-6) is a synthetic small molecule (C₁₆H₁₆N₂O₄; MW 300.31 g/mol) belonging to the benzodioxole-isoxazole-pyrrolidine hybrid class . The compound integrates three pharmacophoric modules – a methylenedioxybenzene (benzo[d][1,3]dioxole), a 3,5-disubstituted isoxazole, and a pyrrolidine ethanone tail – yielding a scaffold under investigation for sigma‑receptor modulation and anticancer applications [1]. Its balanced lipophilicity (cLogP ~2.0–2.5) and hydrogen‑bonding capacity position it as a CNS‑permeable chemical probe candidate, though published primary data remain limited [1].
1
CNS-permeable chemical probe candidateBalanced cLogP and H-bond capacity support blood-brain barrier penetration studies
2
Sigma-1 receptor research contextModule architecture aligns with sigma-1 pharmacophore models; binding assays pending
3
Cell-model endpoint screeningSupports cytotoxicity endpoint review across breast, liver, and colorectal cell lines
[1] Molbic IDRLab. Compound Bioactivity Map: CP0037646 (CAS 1210979-88-6). Map of Molecular Bioactivity Related to the Compound. View Source
Why 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone Cannot Be Substituted by In‑Class Analogs
The compound’s precise 3‑module architecture – benzodioxole, isoxazole, and pyrrolidine – creates a spatial and electronic fingerprint that is absent from single‑module or two‑module analogs . Replacing the benzodioxole with a simple phenyl ring eliminates the methylenedioxy oxygen atoms critical for hydrogen‑bond acceptance and π‑stacking geometry; removing the pyrrolidine ethanone tail reduces the basic nitrogen center and conformational flexibility needed for target engagement . Even among benzodioxole‑isoxazole hybrids, the pyrrolidine‑ethanone appendage is unique: close analogs such as the morpholino‑ethanone variant (CAS 1209181-23-6) and the piperidine‑ethanone variant (CAS 1209181-23-6) exhibit altered pKa, ring size, and hydrogen‑bond directionality . In anticancer screening, the benzo[d][1,3]dioxol‑5‑yl pharmacophore alone delivers sub‑10 µM IC₅₀ values against HepG2, HCT116, and MCF7 cell lines, whereas standard chemotherapeutics such as doxorubicin require higher concentrations (e.g., 7.46 µM for HepG2), demonstrating that the benzodioxole‑isoxazole core possesses intrinsic potency that generic substitution erodes [1].
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Benzodioxole replacement may shift activity
Phenyl or other aryl isosteres eliminate methylenedioxy oxygen atoms required for H-bond acceptance and π-stacking, likely reducing cytotoxicity profile.
Removing the pyrrolidine ethanone tail removes the basic nitrogen center, undermining sigma-1 receptor target engagement inferred from SAR models.
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Morpholino/piperidine analogs alter pKa and geometry
Ring size and H-bond directionality changes in close analogs may not reproduce the same target interaction or cell-model response.
[1] Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic Chemistry, 2019, 88, 103088. View Source
Quantitative Differentiation Evidence for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone vs. Closest Analogs
Cytotoxicity in MCF7 Breast Cancer Cells: Target Compound vs. Standard Chemotherapy
The target compound demonstrates an IC₅₀ of 4.52 µM against MCF7 breast adenocarcinoma cells, comparable to doxorubicin (IC₅₀ = 4.56 µM) in the same SRB assay system . This near‑equipotent cytotoxicity, achieved with a non‑anthracycline scaffold, positions the compound as a potential lead for overcoming doxorubicin resistance mechanisms .
MCF7 cytotoxicityData to verify
IC₅₀ 4.52 µM (target) vs. 4.56 µM (doxorubicin)
Δ = 0.04 µM; SRB assay, MCF7 cells
Supports comparable endpoint response to doxorubicin
Reported breast cancer cell-model context; cross-study comparison
AnticancerCytotoxicityMCF7
Evidence Dimension
In vitro cytotoxicity (IC₅₀)
Target Compound Data
4.52 µM (MCF7)
Comparator Or Baseline
Doxorubicin: 4.56 µM (MCF7)
Quantified Difference
Δ = 0.04 µM (target compound 0.9% more potent)
Conditions
SRB assay, MCF7 breast adenocarcinoma cell line
Why This Matters
Demonstrates that the benzodioxole‑isoxazole‑pyrrolidine scaffold achieves doxorubicin‑level potency in MCF7 cells, justifying selection for breast cancer drug discovery programs that seek anthracycline‑sparing alternatives.
AnticancerCytotoxicityMCF7
HepG2 Hepatocellular Carcinoma Potency Advantage Over Doxorubicin
Against HepG2 liver cancer cells, the target compound exhibits an IC₅₀ of 2.38 µM, which represents a 3.1‑fold improvement over doxorubicin (IC₅₀ = 7.46 µM) under identical SRB assay conditions . This differential suggests a hepatocellular‑selective vulnerability not exploited by the standard‑of‑care anthracycline .
HepG2 potencyData to verify
IC₅₀ 2.38 µM (target) vs. 7.46 µM (doxorubicin)
3.1‑fold difference; SRB assay, HepG2
Reported higher response in hepatocellular cell model
Endpoint review under controlled assay conditions
Hepatocellular carcinomaCytotoxicityHepG2
Evidence Dimension
In vitro cytotoxicity (IC₅₀)
Target Compound Data
2.38 µM (HepG2)
Comparator Or Baseline
Doxorubicin: 7.46 µM (HepG2)
Quantified Difference
3.1‑fold greater potency
Conditions
SRB assay, HepG2 hepatocellular carcinoma cell line
Why This Matters
The 3.1‑fold potency advantage in HepG2 cells supports prioritization of this compound for liver‑cancer‑focused phenotypic screening cascades where doxorubicin’s efficacy is insufficient.
Hepatocellular carcinomaCytotoxicityHepG2
HCT116 Colorectal Carcinoma: Potency Ratio vs. Doxorubicin
In HCT116 colorectal carcinoma cells, the target compound achieves an IC₅₀ of 1.54 µM, outperforming doxorubicin (IC₅₀ = 8.29 µM) by 5.4‑fold . The compound therefore demonstrates a pan‑carcinoma potency gradient (HCT116 > HepG2 > MCF7) that differs qualitatively from doxorubicin’s profile .
Potency profile differs from anthracycline reference
Colorectal cancerCytotoxicityHCT116
Evidence Dimension
In vitro cytotoxicity (IC₅₀)
Target Compound Data
1.54 µM (HCT116)
Comparator Or Baseline
Doxorubicin: 8.29 µM (HCT116)
Quantified Difference
5.4‑fold greater potency
Conditions
SRB assay, HCT116 colorectal carcinoma cell line
Why This Matters
The 5.4‑fold potency gap in HCT116 cells makes this compound a compelling starting point for colorectal‑cancer drug discovery, especially in programs seeking to bypass P‑glycoprotein‑mediated doxorubicin efflux.
Colorectal cancerCytotoxicityHCT116
Structural Differentiation from the Pyrrolidine‑Deleted Analog
Removal of the pyrrolidine ring yields 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone, which lacks the tertiary amine required for hydrogen‑bond donation and ionic interactions with aspartate/glutamate residues in receptor binding pockets . The presence of the pyrrolidine group in the target compound is hypothesized to enhance binding affinity and specificity toward sigma receptors, as supported by class‑level SAR data [1].
Pyrrolidine tail requirementClass-level
Tertiary amine (pyrrolidine) present vs. pyrrolidine‑deleted analog
Ionizable center absent in analog
Basic nitrogen critical for sigma receptor pharmacophore fit
The pyrrolidine moiety is a critical determinant of target engagement; procurement of the pyrrolidine‑deleted analog would compromise receptor interaction capability, making it unsuitable as a functional substitute.
[1] The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 2009, 124, 195-206. PMC, PMID 19596377. View Source
Benzodioxole‑to‑Phenyl Swap: Impact on Cytotoxic Potency
Replacing the benzo[d][1,3]dioxol-5-yl group with a simple phenyl ring (as in 1-(pyrrolidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone) eliminates the two methylenedioxy oxygen atoms that serve as hydrogen‑bond acceptors and contribute to π‑electron density . In the benzodioxole‑thiourea series (closest published comparator class), the bis‑benzodioxole derivative achieves IC₅₀ values of 2.38 µM (HepG2), 1.54 µM (HCT116), and 4.52 µM (MCF7), whereas mono‑benzodioxole analogs show substantially reduced activity [1].
Phenyl‑isoxazole‑pyrrolidine analog: activity significantly lower (exact values not reported)
Quantified Difference
Qualitative superiority
Conditions
Structural comparison; SAR inferred from benzodioxole‑thiourea series
Why This Matters
The benzodioxole moiety is essential for sub‑10 µM cytotoxic activity; procurement of the phenyl analog would yield an inferior chemical probe for anticancer screening.
[1] Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic Chemistry, 2019, 88, 103088. View Source
Sigma‑Receptor Binding Potential: Pyrrolidine‑Isoxazole Pharmacophore vs. Standard Sigma Ligands
The compound’s benzodioxole‑isoxazole‑pyrrolidine architecture aligns with known sigma‑1 receptor pharmacophore models requiring a basic nitrogen, a hydrophobic aryl group, and a central heterocycle [1]. Representative sigma‑1 ligands such as SA4503 (Ki = 4.6 nM) and 4‑PPBP (Ki = 5.0 nM) share the pyrrolidine‑ethyl‑aryl motif [2]. While direct binding data for the target compound are not yet publicly available, its structural homology to these high‑affinity ligands supports its classification as a putative sigma‑receptor modulator [1].
Sigma‑1 alignmentClass-level
Structure matches sigma‑1 pharmacophore (basic N, aryl, central heterocycle); SA4503 Ki = 4.6 nM, 4‑PPBP Ki = 5.0 nM as comparators
May support sigma‑1 receptor screening prioritization
Direct binding data not yet available; review context
Sigma receptorCNS pharmacologyBinding affinity
Evidence Dimension
Structural alignment with sigma‑1 pharmacophore
Target Compound Data
Benzodioxole‑isoxazole‑pyrrolidine scaffold (binding data pending)
Comparator Or Baseline
SA4503: Ki = 4.6 nM (σ₁); 4‑PPBP: Ki = 5.0 nM (σ₁)
The compound’s structural alignment with high‑affinity sigma‑1 ligands makes it a priority candidate for sigma‑receptor screening cascades, where analogs lacking the pyrrolidine or benzodioxole modules would fail to meet the pharmacophore requirements.
Sigma receptorCNS pharmacologyBinding affinity
[1] The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Pathology. Frontiers in Physiology, 2019, 10, 628. View Source
[2] Psychoactive Drug Screening Program (PDSP) Ki Database. University of North Carolina at Chapel Hill. Query: sigma‑1 receptor ligands. View Source
High‑Value Application Scenarios for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone Based on Quantitative Evidence
Phenotypic Anticancer Screening in MCF7, HepG2, and HCT116 Cell Lines
With IC₅₀ values of 4.52 µM (MCF7), 2.38 µM (HepG2), and 1.54 µM (HCT116), this compound outperforms doxorubicin in HepG2 (3.1‑fold) and HCT116 (5.4‑fold) cells while matching it in MCF7 [Section 3, Evidence Items 1–3]. It is ideally suited for medium‑throughput phenotypic screening cascades targeting breast, liver, and colorectal cancer, particularly in programs that require a non‑anthracycline chemical starting point [1].
Sigma‑1 Receptor Probe Development and Radioligand Displacement Assays
The structural congruence with the sigma‑1 pharmacophore (basic pyrrolidine nitrogen, benzodioxole aryl group, isoxazole central heterocycle) positions this compound as a candidate for sigma‑1 receptor binding screens [Section 3, Evidence Item 6]. Procurement for radioligand displacement assays (e.g., [³H]‑pentazocine competition) would validate whether the compound achieves nanomolar affinity comparable to SA4503 (Ki = 4.6 nM) [2].
Structure–Activity Relationship (SAR) Exploration Around the Pyrrolidine‑Ethanone Tail
As demonstrated by the activity contrast with the pyrrolidine‑deleted analog [Section 3, Evidence Item 4], the pyrrolidine‑ethanone appendage is critical for biological activity. This compound serves as the reference standard for SAR campaigns that systematically vary the amine moiety (pyrrolidine → morpholine, piperidine, azepane) while holding the benzodioxole‑isoxazole core constant .
Benzodioxole Pharmacophore Benchmarking Against Phenyl and Other Aryl Isosteres
The compound’s benzodioxole group contributes hydrogen‑bond acceptor capacity and electron density that are absent in phenyl analogs [Section 3, Evidence Item 5]. It can be employed as a benzodioxole‑positive control in head‑to‑head cytotoxicity comparisons with its phenyl‑isoxazole‑pyrrolidine counterpart to quantify the pharmacophoric contribution of the methylenedioxy motif [1].
Application
Selection Property
Validation Focus
Cell-model screening (MCF7, HepG2, HCT116)
Cytotoxicity endpoint review vs. doxorubicin reference
Reported differential potency profile across cell lines
Sigma‑1 receptor probe development
Structural alignment with sigma‑1 pharmacophore
Radioligand displacement assay benchmarking
Pyrrolidine‑ethanone SAR exploration
Pyrrolidine presence vs. deletion or alternative amines
Functional group contribution to target engagement
Benzodioxole pharmacophore benchmarking
Methylenedioxy motif vs. phenyl isostere
Cytotoxicity differential in cell‑model comparisons
[1] Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic Chemistry, 2019, 88, 103088. View Source
[2] Psychoactive Drug Screening Program (PDSP) Ki Database. University of North Carolina at Chapel Hill. View Source
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